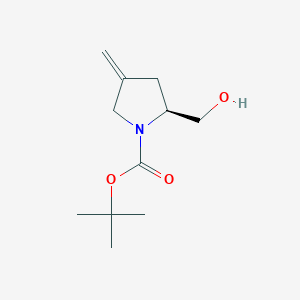

(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” is a complex organic compound. The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH, which consists of a methylene bridge bonded to a hydroxyl group, making the hydroxymethyl group an alcohol .

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific information on the molecular structure of “this compound” is not available, similar compounds often have complex structures that can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the specific properties of “this compound” are not available, compounds with hydroxymethyl groups are often highly soluble in both water and organic solvents .Scientific Research Applications

Biodegradation and Fate of Ethers in Soil and Groundwater

Research has detailed the biodegradation pathways and fate of ethers such as ETBE in soil and groundwater. It highlights the role of microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Important intermediates and genes facilitating ETBE transformation are identified, although the pathways supporting anaerobic biodegradation of ETBE are less understood. The presence of co-contaminants can influence the biodegradation process positively or negatively (Thornton et al., 2020).

Biodegradation of MTBE

Another review corroborates the biotransformation and complete mineralization of MTBE under aerobic conditions in environmental samples and enrichment cultures, with increasing evidence of anaerobic biotransformation. It discusses the metabolic pathway, key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), as well as the enzymes involved in MTBE biodegradation. The presence of co-contaminants and site-specific conditions are highlighted as significant factors affecting MTBE biodegradation and bioremediation efforts (Fiorenza & Rifai, 2003).

Applications in Pollution Control

Decomposition of Ethers in Cold Plasma Reactors

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor discusses various applications of radio frequency (RF) plasma reactors, including the decomposition and conversion of MTBE. It demonstrates the feasibility of applying RF plasma reactor technology for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, presenting an alternative method for pollution control (Hsieh et al., 2011).

Synthetic Applications in Drug Molecules

Graphical Synthetic Routes of Vandetanib

This review summarizes the existing synthetic routes of vandetanib and analyzes different synthetic routes for suitable industrial production. The study indicates that certain intermediates, including tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, are crucial in the synthesis process, demonstrating the utility of such compounds in drug synthesis (Mi, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(S)-Tert-butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate” is not available, similar compounds can pose hazards such as skin irritation, eye irritation, and skin sensitization .

properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQFXSMBUFJQLZ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)

![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)